Cas no 1427280-51-0 (4-hydrazinyl-2-methoxyphenol)

4-Hydrazinyl-2-methoxyphenol is a versatile chemical intermediate characterized by its hydrazine and methoxy functional groups, which enhance its reactivity in organic synthesis. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to form hydrazone derivatives and participate in coupling reactions. Its methoxy group contributes to stability and solubility in organic solvents, facilitating its use in complex synthetic pathways. The compound's well-defined structure and high purity make it a reliable choice for research and industrial applications requiring precise molecular modifications. Proper handling is advised due to its hydrazine moiety, which may pose reactivity concerns under certain conditions.
4-hydrazinyl-2-methoxyphenol structure
4-hydrazinyl-2-methoxyphenol structure
Product name:4-hydrazinyl-2-methoxyphenol
CAS No:1427280-51-0
MF:C7H10N2O2
MW:154.166501522064
CID:4934394
PubChem ID:116987603

4-hydrazinyl-2-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-3-methoxyphenylhydrazine
    • 4-hydrazinyl-2-methoxyphenol
    • Inchi: 1S/C7H10N2O2/c1-11-7-4-5(9-8)2-3-6(7)10/h2-4,9-10H,8H2,1H3
    • InChI Key: OHQUYPYXPQGQBG-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)NN)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Topological Polar Surface Area: 67.5
  • XLogP3: 0.1

4-hydrazinyl-2-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840974-10.0g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
10g
$4360.0 2023-06-03
Enamine
EN300-1840974-0.1g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
0.1g
$892.0 2023-09-19
Enamine
EN300-1840974-2.5g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
2.5g
$1988.0 2023-09-19
Enamine
EN300-1840974-1.0g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
1g
$1014.0 2023-06-03
Enamine
EN300-1840974-0.5g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
0.5g
$974.0 2023-09-19
Enamine
EN300-1840974-5.0g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
5g
$2940.0 2023-06-03
Enamine
EN300-1840974-10g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
10g
$4360.0 2023-09-19
Alichem
A250001080-250mg
4-Hydroxy-3-methoxyphenylhydrazine
1427280-51-0 98%
250mg
652.80 USD 2021-06-15
Alichem
A250001080-500mg
4-Hydroxy-3-methoxyphenylhydrazine
1427280-51-0 98%
500mg
960.40 USD 2021-06-15
Enamine
EN300-1840974-0.05g
4-hydrazinyl-2-methoxyphenol
1427280-51-0
0.05g
$851.0 2023-09-19

Additional information on 4-hydrazinyl-2-methoxyphenol

Comprehensive Overview of 4-Hydrazinyl-2-Methoxyphenol (CAS No. 1427280-51-0): Properties, Applications, and Research Insights

4-Hydrazinyl-2-methoxyphenol (CAS No. 1427280-51-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This aromatic derivative combines a methoxy group and a hydrazinyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting oxidative stress-related pathways, given its phenolic antioxidant properties.

The compound’s molecular formula and structural configuration enable interactions with enzymes and receptors, sparking interest in neuroprotective and anti-inflammatory applications. Recent studies highlight its role in designing MAO inhibitors (monoamine oxidase inhibitors), a hot topic in neurodegenerative disease research. With the rise of precision medicine, 4-hydrazinyl-2-methoxyphenol is being investigated for its potential to modulate specific metabolic pathways, aligning with trends in personalized therapeutics.

From a synthetic chemistry perspective, this compound serves as a building block for heterocyclic frameworks. Its hydrazine functionality allows for condensation reactions to form hydrazones and azole derivatives, which are pivotal in developing antimicrobial agents. Laboratories prioritize its use under controlled conditions to ensure stability, as the hydrazinyl group may exhibit sensitivity to oxidation.

Environmental and green chemistry applications are also emerging. The compound’s biodegradability and low toxicity profile make it a candidate for sustainable synthesis methods. Innovations in catalytic processes aim to optimize its production, reducing waste and energy consumption—a response to the growing demand for eco-friendly chemical solutions.

Analytical techniques like HPLC, mass spectrometry, and NMR are critical for characterizing 4-hydrazinyl-2-methoxyphenol. Purity assessments are essential, as impurities may affect downstream applications. Quality control protocols adhere to ICH guidelines, ensuring reproducibility in research and industrial settings.

In the context of AI-driven drug design, this compound’s QSAR (quantitative structure-activity relationship) data is valuable for predictive modeling. Computational chemists leverage its molecular descriptors to simulate interactions with biological targets, accelerating high-throughput screening processes. Such approaches align with the pharmaceutical industry’s shift toward data-driven R&D.

Safety remains a priority. While not classified as hazardous, proper handling protocols—such as using PPE (personal protective equipment) and working in ventilated areas—are recommended. Regulatory compliance with REACH and FDA standards ensures its safe use in GMP environments.

The future of 4-hydrazinyl-2-methoxyphenol lies in interdisciplinary collaboration. Combining cheminformatics, bioengineering, and material science could unlock novel applications, from smart materials to targeted drug delivery systems. As global research invests in small-molecule therapeutics, this compound’s role is poised to expand, addressing unmet medical and industrial needs.

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